3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-YL)propan-1-one

Übersicht

Beschreibung

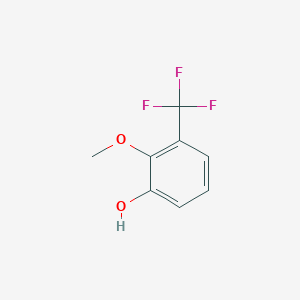

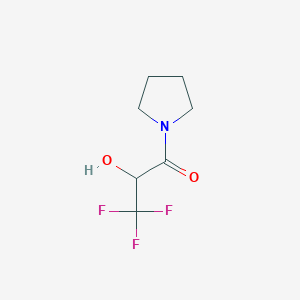

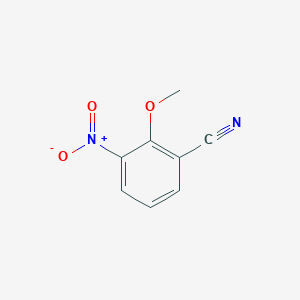

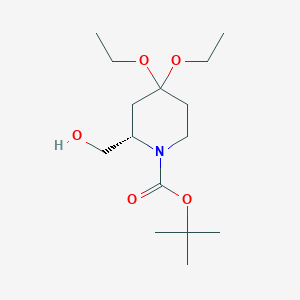

“3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-YL)propan-1-one” is a chemical compound with the molecular formula C7H10F3NO2 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest in medicinal chemistry due to its potential for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.15 . Other specific properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine rings are crucial in medicinal chemistry for developing treatments for human diseases. Their sp3-hybridization allows efficient exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of molecules. This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, discussing their synthetic strategies and structure-activity relationships (Petri et al., 2021).

Phosphonic Acid: Preparation and Applications

Phosphonic acid groups, structurally analogous to the phosphate moiety, find applications across chemistry, biology, and physics. This review covers their synthesis from various precursors and their applications in bioactive properties (drug, pro-drug), bone targeting, and as phosphoantigen, among others (Sevrain et al., 2017).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental biodegradability of polyfluoroalkyl chemicals, including those containing perfluoroalkyl moieties, is crucial for understanding their fate and effects. This review discusses microbial degradation pathways, half-lives, defluorination potential, and identifies knowledge gaps for future studies (Liu & Avendaño, 2013).

Behaviour and Fate of PFASs in Drinking Water Treatment

This review examines the characteristics and fate of perfluoroalkyl and polyfluoroalkyl substances (PFASs) in drinking water treatment processes. Despite the persistence of PFASs in the environment and biota, most treatment processes do not substantially remove PFASs, highlighting the need for effective control measures (Rahman et al., 2014).

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid (TfOH) is utilized in organic synthesis for various reactions including electrophilic aromatic substitution, formation of carbon–carbon and carbon–heteroatom bonds. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating the synthesis of new compounds (Kazakova & Vasilyev, 2017).

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)5(12)6(13)11-3-1-2-4-11/h5,12H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZXYWVKRSVBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-YL)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3039589.png)

![(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3039594.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid](/img/structure/B3039601.png)